molecular formula C20H19ClN6O3 B605946 Syk Inhibitor IV, BAY 61-3606 CAS No. 1615197-10-8

Syk Inhibitor IV, BAY 61-3606

Cat. No. B605946
CAS RN: 1615197-10-8
M. Wt: 426.86
InChI Key: HLYFDKZWVIBYKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Syk Inhibitor IV, BAY 61-3606, is a cell-permeable imidazopyrimidine compound . It acts as a potent, ATP-competitive, reversible, and highly selective inhibitor of Syk tyrosine kinase activity . It has no inhibitory effect against Btk, Fyn, Itk, Lyn, and Src .


Synthesis Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .


Molecular Structure Analysis

The molecular formula of BAY 61-3606 is C20H18N6O3 . It has a molecular weight of 426.86 .


Chemical Reactions Analysis

BAY 61-3606 has been shown to inhibit Syk-mediated cellular functions . It inhibits high glucose-tyrosine phosphorylation of I κ B α and p65 nuclear translocation . In mast cells, BAY 61-3606 has inhibited cytokine synthesis, lipid mediation, and degranulation .


Physical And Chemical Properties Analysis

BAY 61-3606 is a yellow solid . It is soluble in DMSO (10 mg/mL) and water (20 mg/mL) .

Safety And Hazards

The safety data sheet for BAY 61-3606 can be found on the manufacturer’s website .

Future Directions

Research suggests that targeting SYK in combination with conventional chemotherapy should be further evaluated as a treatment option in neuroblastoma . BAY 61-3606 has been found to potentiate the effect of chemotherapeutic drugs on neuroblastoma cells in vitro .

properties

IUPAC Name

2-[[7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]pyridine-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N6O3.ClH/c1-28-15-6-5-12(10-16(15)29-2)14-11-17-22-8-9-26(17)20(24-14)25-19-13(18(21)27)4-3-7-23-19;/h3-11H,1-2H3,(H2,21,27)(H,23,24,25);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLYFDKZWVIBYKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)NC4=C(C=CC=N4)C(=O)N)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Syk Inhibitor IV, BAY 61-3606

CAS RN

648903-57-5
Record name 2-[[7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidin-5-yl]amino]-3-pyridinecarboxamide hydrochloride (1:2)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=648903-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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